Aurasperone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

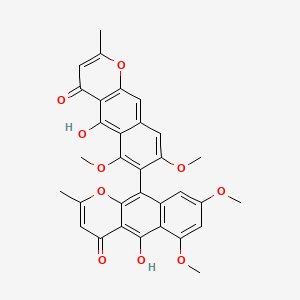

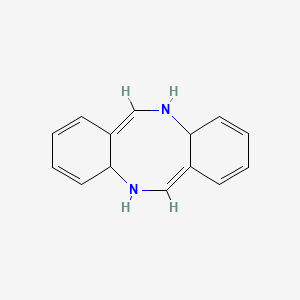

アウラスペロンAは、分子式C32H26O10を持つ二量体ナフトピラン化合物です。当初は、海洋由来の真菌であるアスペルギルス・ニガーから単離されました。 この化合物は、特にCOVID-19の原因となるウイルスであるSARS-CoV-2に対する強力な抗ウイルス活性を持つことから、注目を集めています .

2. 製法

合成経路と反応条件: アウラスペロンAは、ナフトピラン誘導体を含む様々な化学反応によって合成することができます。合成には通常、制御された条件下での特定のナフトピラン前駆体の二量化が含まれます。 反応条件には、通常、二量化プロセスを促進するために有機溶媒と触媒の使用が含まれます .

工業的生産方法: アウラスペロンAの工業的生産には、アスペルギルス・ニガーを大規模な発酵プロセスで培養することが含まれます。真菌は栄養豊富な培地で生育し、化合物は有機溶媒を使用して真菌バイオマスから抽出されます。 抽出された化合物は、その後、クロマトグラフィー技術によって精製され、純粋なアウラスペロンAが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Aurasperone A can be synthesized through various chemical reactions involving naphthopyran derivatives. The synthesis typically involves the dimerization of specific naphthopyran precursors under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the dimerization process .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Aspergillus niger in large-scale fermentation processes. The fungus is grown in nutrient-rich media, and the compound is extracted from the fungal biomass using organic solvents. The extracted compound is then purified through chromatographic techniques to obtain pure this compound .

化学反応の分析

反応の種類: アウラスペロンAは、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの一般的な酸化剤を使用して、アウラスペロンAを酸化します。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用して、還元反応を行います。

生成される主要な生成物: これらの反応から生成される主要な生成物には、アウラスペロンAの様々な酸化体、還元体、置換誘導体が含まれます。 これらの誘導体は、増強された生物活性と潜在的な治療用途について研究されています .

4. 科学研究への応用

アウラスペロンAは、次のような幅広い科学研究への応用があります。

化学: 二量体ナフトピラン構造とその反応性を研究するためのモデル化合物として使用されます。

生物学: アウラスペロンAは、特に真菌や細菌の病原体に対する抗菌性について研究されています。

医学: この化合物は、SARS-CoV-2に対する強力な抗ウイルス活性を示しており、抗ウイルス薬開発の潜在的な候補となっています.

科学的研究の応用

Aurasperone A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying dimeric naphthopyran structures and their reactivity.

Biology: this compound is studied for its antimicrobial properties, particularly against fungal and bacterial pathogens.

作用機序

アウラスペロンAは、主にウイルスタンパク質との相互作用によってその効果を発揮します。分子ドッキング研究では、アウラスペロンAがSARS-CoV-2のメインプロテアーゼ(Mpro)に結合し、その活性を阻害してウイルスの複製を防ぐことが示されています。 この作用機序は、他の抗ウイルス薬と似ており、アウラスペロンAはさらなる薬剤開発の有望な候補となっています .

類似化合物との比較

アウラスペロンAは、アウラスペロンD、アベルファニン、フラバスペロン、ステリグマトシスチンなどの他の二量体ナフトピラン化合物と構造的に関連しています。 これらの化合物は、類似の多環式骨格を共有していますが、特定の官能基と生物活性は異なります .

アウラスペロンAの独自性:

類似化合物のリスト:

- アウラスペロンD

- アベルファニン

- フラバスペロン

- ステリグマトシスチン

結論として、アウラスペロンAは、特に抗ウイルス研究において、様々な科学分野で大きな可能性を秘めた化合物です。そのユニークな構造と強力な生物活性は、さらなる研究開発にとって貴重な対象となっています。

特性

CAS番号 |

15085-74-2 |

|---|---|

分子式 |

C32H26O10 |

分子量 |

570.5 g/mol |

IUPAC名 |

5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3 |

InChIキー |

QAHRSPAZSGMZMT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |

正規SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |

melting_point |

207 °C |

| 15085-74-2 | |

物理的記述 |

Solid |

同義語 |

aurasperone A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1228718.png)

![1-(3,5-Dimethylphenyl)-3-(9-prop-2-enyl-9-azabicyclo[3.3.1]nonan-3-yl)urea](/img/structure/B1228725.png)

![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1228726.png)

![(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane](/img/structure/B1228730.png)

![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methoxyphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1228735.png)